2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Description
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide structure with two chlorine atoms at the 2 and 4 positions and an indole moiety attached via an ethyl linker.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-11-2-5-17-15(8-11)12(10-22-17)6-7-21-18(23)14-4-3-13(19)9-16(14)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDDVWTZKGZCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Formation of the Benzamide Structure: The final step involves the reaction of the ethylated indole derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the methyl group on the indole moiety.
2,4-dichloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide: Contains a fluorine atom instead of a methyl group on the indole moiety.
Uniqueness
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of the methyl group on the indole moiety, which may influence its biological activity and chemical reactivity compared to similar compounds .
Biological Activity
2,4-Dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and pharmacology. This compound is part of a broader class of benzamide derivatives, which have been studied for various therapeutic applications, including their role as kinase inhibitors and their antimicrobial properties.
The molecular formula for this compound is , with a molecular weight of 347.25 g/mol. Its structure includes a dichloro-substituted benzamide moiety linked to an indole derivative, which is significant for its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound highlights its potential as an antitumor agent and its interactions with various biological targets. Below are some key findings:
Antitumor Activity
Studies have shown that benzamide derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit specific kinases involved in cancer progression. In vitro assays indicated that certain derivatives could effectively inhibit cell proliferation in various cancer cell lines.
Table 1: Antitumor Activity of Related Benzamide Derivatives
The proposed mechanism of action for these compounds often involves the inhibition of specific kinases that are crucial for tumor cell survival and proliferation. For instance, the inhibition of RET kinase has been linked to reduced tumor growth in preclinical models.
Case Studies
Several case studies have documented the efficacy of benzamide derivatives in clinical settings:
- Case Study on RET Kinase Inhibition : A cohort study involving patients with RET-positive tumors demonstrated that treatment with a benzamide derivative led to a significant reduction in tumor size after several cycles of therapy. The study reported an overall response rate of 60% among treated patients .
- Antimicrobial Properties : Another study investigated the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited bactericidal effects by disrupting bacterial cell membranes, showcasing their potential as novel antibiotics .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are essential for understanding its therapeutic viability. Initial studies suggest moderate solubility and favorable absorption characteristics, which are crucial for oral bioavailability. However, further investigations are needed to assess its metabolism and excretion pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
